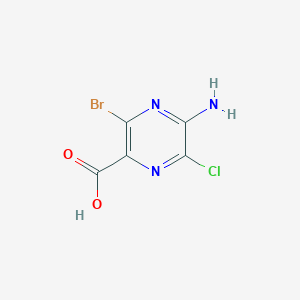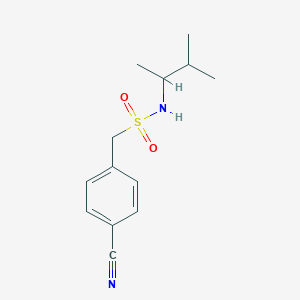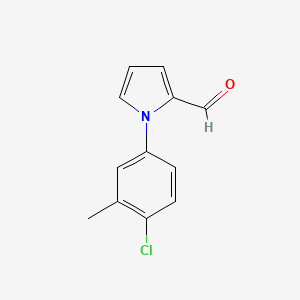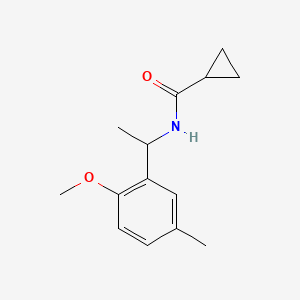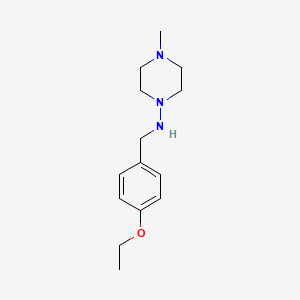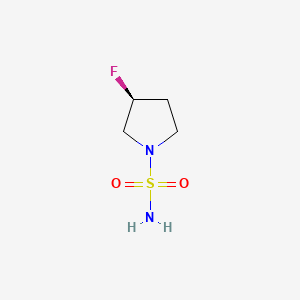
(S)-3-Fluoropyrrolidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Fluoropyrrolidine-1-sulfonamide is a chiral organofluorine compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of both fluorine and sulfonamide groups in its structure imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoropyrrolidine-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-Fluoropyrrolidine.
Sulfonamide Formation: The fluoropyrrolidine is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(S)-3-Fluoropyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
科学研究应用
(S)-3-Fluoropyrrolidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique properties of the compound make it useful in the development of new materials with specific functionalities.
作用机制
The mechanism of action of (S)-3-Fluoropyrrolidine-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and its potential therapeutic effects.
相似化合物的比较
Similar Compounds
(S)-3-Chloropyrrolidine-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
(S)-3-Bromopyrrolidine-1-sulfonamide: Contains a bromine atom instead of fluorine.
(S)-3-Methylpyrrolidine-1-sulfonamide: Has a methyl group instead of a halogen.
Uniqueness
(S)-3-Fluoropyrrolidine-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s reactivity and biological activity compared to its analogs with different substituents.
属性
分子式 |
C4H9FN2O2S |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
(3S)-3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H9FN2O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3H2,(H2,6,8,9)/t4-/m0/s1 |
InChI 键 |
XNJILALDEXTJCJ-BYPYZUCNSA-N |
手性 SMILES |
C1CN(C[C@H]1F)S(=O)(=O)N |
规范 SMILES |
C1CN(CC1F)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
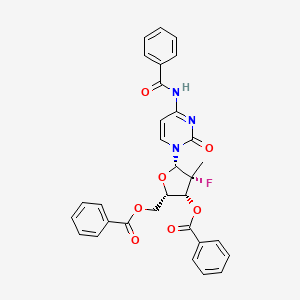
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)
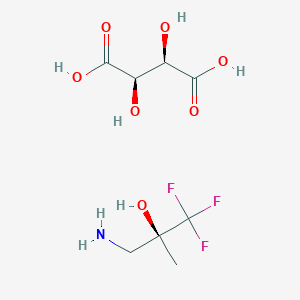
![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
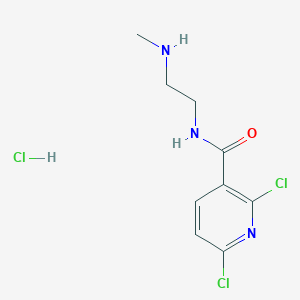
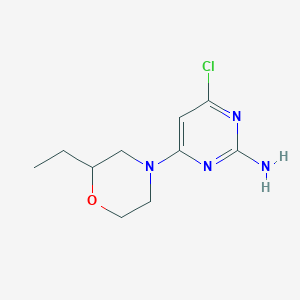
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
